molecular formula C9H6N4OS B6161511 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 346646-10-4

4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B6161511
CAS RN: 346646-10-4
M. Wt: 218.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a heterocyclic compound, which involves a benzene ring fused to a thiazole ring . It’s found in various marine and terrestrial natural compounds and is widely used due to its highly pharmaceutical and biological activity .


Synthesis Analysis

Benzothiazoles can be synthesized from 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Kumar and co-workers developed an efficient protocol for the preparation of a library of benzothiazole derivatives from reactions of acyl chlorides with ortho-aminothiophenol .


Molecular Structure Analysis

The benzothiazole ring system is a significant structure in medicinal chemistry. It renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism .


Chemical Reactions Analysis

Benzothiazoles have been studied as optical materials and for their biological potential . They are involved in various chemical reactions, including condensation and cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary greatly depending on the specific compound. For example, 4-(1,3-benzothiazol-2-yl)butanoic acid is a solid at room temperature .

Mechanism of Action

While the mechanism of action can vary depending on the specific compound, some benzothiazoles have been found to inhibit certain enzymes .

Safety and Hazards

The safety and hazards of benzothiazoles can also vary depending on the specific compound. For instance, some benzothiazoles can cause severe skin burns and eye damage .

Future Directions

Benzothiazoles have been the subject of ongoing research due to their significant biological activities and great pharmaceutical value. Future research will likely continue to explore the synthesis of benzothiazole compounds related to green chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine' involves the reaction of 2-amino-1,3-benzothiazole with ethyl chloroformate to form the intermediate ethyl 2-(1,3-benzothiazol-2-yl)acetate. This intermediate is then reacted with hydrazine hydrate and sodium acetate to form the final product, 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine.", "Starting Materials": [ "2-amino-1,3-benzothiazole", "ethyl chloroformate", "hydrazine hydrate", "sodium acetate" ], "Reaction": [ "Step 1: 2-amino-1,3-benzothiazole is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(1,3-benzothiazol-2-yl)acetate.", "Step 2: The intermediate ethyl 2-(1,3-benzothiazol-2-yl)acetate is then reacted with hydrazine hydrate and sodium acetate in ethanol to form the final product, 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine.", "Overall Reaction: 2-amino-1,3-benzothiazole + ethyl chloroformate + hydrazine hydrate + sodium acetate → 4-(1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine" ] }

CAS RN

346646-10-4

Molecular Formula

C9H6N4OS

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.